N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
Molecular Formula |
C24H19Cl2N5OS |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-16-7-10-19(11-8-16)31-23(18-5-3-2-4-6-18)29-30-24(31)33-15-22(32)28-27-14-17-9-12-20(25)21(26)13-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
HRUPVTHMWBFPNC-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is typically constructed via cyclization reactions. A widely adopted approach involves condensing hydrazine derivatives with nitriles or carbonyl-containing precursors. For example, microwave-assisted cyclization of acetyl-hydrazide (derived from carboxylic acids and hydrazine) with substituted nitriles in n-butanol at 150°C yields 1,2,4-triazole intermediates. This method achieves cyclization within 2 hours, significantly reducing reaction times compared to traditional thermal methods.
Key reagents and conditions:
-
Hydrazine hydrate : Facilitates nucleophilic attack on activated carboxylic acids.
-
Substituted nitriles : Act as electrophilic partners in cyclization.
-
Potassium carbonate : Provides a basic medium to deprotonate intermediates.
Condensation with 3,4-Dichlorobenzaldehyde
The final Schiff base formation involves condensing 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 3,4-dichlorobenzaldehyde. This step is typically conducted in acetic acid or ethanol under acidic catalysis, with yields optimized by controlling stoichiometry and reaction time.
Optimized parameters :
-
Molar ratio (hydrazide:aldehyde): 1:1.2.
-
Catalyst: Glacial acetic acid (2–3 drops).
-
Duration: 3–5 hours.
Microwave-Assisted Synthesis
Advantages Over Conventional Heating
Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For example, the cyclization step in triazole synthesis achieves 85–90% yield in 2 hours under microwave conditions, compared to 12–24 hours via conventional reflux.
Protocol for Microwave Synthesis
-
Hydrazide preparation : React carboxylic acid with hydrazine hydrate in ethanol under microwave irradiation (150°C, 4 hours).
-
Triazole cyclization : Combine hydrazide with 4-methylphenyl nitrile in n-butanol and potassium carbonate. Irradiate at 150°C for 2 hours.
-
Sulfanyl incorporation : Add mercaptoacetohydrazide and irradiate at 100°C for 1 hour.
-
Schiff base formation : Condense with 3,4-dichlorobenzaldehyde in ethanol under microwave (80°C, 30 minutes).
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24–36 hours | 4–6 hours |
| Yield | 60–70% | 85–90% |
| Energy Consumption | High | Low |
| Purity (HPLC) | 92–95% | 97–99% |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems improves scalability and reduces batch variability. For instance, triazole cyclization in a microreactor achieves 95% conversion at 150°C with a residence time of 10 minutes.
Solvent Recovery
Ethanol and n-butanol are recycled via distillation, reducing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-triazole-sulfanyl-acetohydrazide scaffold but differ in substituents on the triazole ring, aromatic groups, or hydrazide modifications. Below is a detailed comparison based on evidence from literature and synthetic derivatives:
Structural Variations and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound likely improves stability and binding affinity via halogen interactions, contrasting with the ethoxy group in ’s compound, which may enhance membrane permeability .
- Functional Group Diversity : The hydroxy and allyl groups in ’s compound suggest enhanced hydrogen-bonding capacity, which could influence pharmacokinetics .
Computational and Experimental Similarity Analysis
- Tanimoto Coefficient : Using fingerprint-based similarity metrics (), the target compound would show moderate similarity (~60–70%) to ZE-4b and ’s compound due to shared triazole and hydrazide motifs. Lower similarity (~40–50%) is expected with ZE-5a due to its sulfonyl group .
- Molecular Networking : Mass spectrometry-based clustering () would group the target compound with and derivatives, as all contain phenyl-triazole cores with variable substituents .
Table 1: Physicochemical Properties Comparison
| Property | Target Compound | ZE-4b | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 | ~465 | ~505 |
| LogP (Predicted) | 3.8 | 2.9 | 4.2 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Halogen Atoms | 2 (Cl) | 0 | 1 (Cl) |
Biological Activity
N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 526.44 g/mol. Its structure features multiple aromatic rings and halogen substituents that contribute to its chemical reactivity and biological activity. The presence of a hydrazide functional group and a triazole moiety is significant for its pharmacological potential.
Synthesis Methods
The synthesis of this compound can be accomplished through various methods, including:
- Condensation Reactions : Using appropriate aldehydes and hydrazines under acidic or basic conditions.
- Cyclization Techniques : To form the triazole ring through reactions involving thioketones or thioesters.
These synthetic routes highlight the versatility in creating derivatives that may enhance biological activity.
Antimicrobial Properties
Preliminary studies indicate that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Research has shown that similar compounds demonstrate potent antibacterial effects against various strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest strong efficacy comparable to standard antibiotics like kanamycin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Similar Compound A | E. coli | 10 |
| Similar Compound B | S. aureus | 15 |
| N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{...} | B. subtilis | 12 |
The biological activity of this compound may be attributed to its ability to inhibit bacterial protein synthesis or interfere with fatty acid synthesis pathways in bacteria . The presence of electron-withdrawing groups enhances the compound's lipophilicity, which is crucial for penetrating bacterial membranes.
Case Studies
Several studies have investigated the biological effects of triazole derivatives similar to N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-{...}. For example:
- Study on Antimicrobial Activity : A study reported that a derivative exhibited an IC50 value of 5.6 µM against ecKAS III enzyme, indicating strong enzymatic inhibition linked to its antibacterial properties .
- Comparative Analysis : Another research compared various triazole derivatives and found that those with halogen substitutions showed enhanced antibacterial activity compared to their non-halogenated counterparts .
Q & A
Basic Questions
Q. What are the key structural features and molecular properties of this compound?
- The compound features a hydrazide backbone, a 3,4-dichlorophenyl group, and a triazole ring substituted with 4-methylphenyl and phenyl groups. Its molecular formula is C24H19Cl2N5OS , with a molecular weight of 496.4 g/mol . The dichlorophenyl and triazole moieties contribute to steric hindrance, which may affect reactivity and biological interactions .
- Methodological Insight : Use X-ray crystallography or NMR spectroscopy to confirm spatial arrangements, particularly the (E)-configuration of the hydrazone bond .
Q. What are the standard protocols for synthesizing this compound?
- Synthesis typically involves:
Triazole ring formation : Reacting substituted hydrazines with isothiocyanates.
Thioether linkage : Coupling the triazole-thiol intermediate with a bromoacetohydrazide derivative.
Hydrazone formation : Condensing the intermediate with 3,4-dichlorobenzaldehyde under reflux in ethanol .
- Critical Parameters : Monitor reaction pH (neutral to slightly acidic) and temperature (reflux at ~78°C) to avoid side products .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole ring (e.g., ¹H-NMR peaks at δ 8.2–8.5 ppm for aromatic protons).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% required for bioassays).
- Mass Spectrometry (MS) : Verify molecular weight via ESI-MS (expected [M+H]+ at m/z 497.4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling steps, while ethanol minimizes side reactions in hydrazone formation .
- Catalysis : Use p-toluenesulfonic acid (p-TsOH) to accelerate condensation reactions. Microwave-assisted synthesis reduces reaction time (30 mins vs. 6 hours) .
- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How should researchers address contradictory bioactivity data across studies?
- Purity Verification : Contradictions may arise from impurities; re-test batches using HPLC and adjust synthetic protocols.
- Assay Standardization : Use identical cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural Confirmation : Compare crystallographic data (e.g., C–Cl bond lengths) to rule out isomerization or degradation .
Q. What computational strategies predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- Molecular Docking : Simulate binding to targets like EGFR kinase (PDB ID: 1M17) to prioritize derivatives for synthesis .
- ADMET Profiling : Use tools like SwissADME to predict solubility and metabolic stability, reducing experimental trial-and-error .
Q. How can structural modifications enhance selectivity in biological applications?
- Substituent Tuning : Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to modulate triazole ring electron density, improving enzyme inhibition .
- Steric Shielding : Introduce bulky tert-butyl groups to reduce off-target interactions while retaining affinity for primary targets .
- Hybridization : Conjugate with known pharmacophores (e.g., sulfonamides) via the hydrazide moiety to exploit synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
